molecular formula C12H15NO B6612594 2-Naphthaleneacetamide, 5,6,7,8-tetrahydro- CAS No. 13053-00-4

2-Naphthaleneacetamide, 5,6,7,8-tetrahydro-

Cat. No. B6612594
CAS RN: 13053-00-4
M. Wt: 189.25 g/mol
InChI Key: ZREILWXKMMORGE-UHFFFAOYSA-N
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Description

2-Naphthaleneacetamide, 5,6,7,8-tetrahydro- (2-NAc-5,6,7,8-TH) is a small molecule compound with a wide range of applications in the scientific research field. This compound is an acetamide derivative of naphthalene, and is used as a reagent for the synthesis of a variety of organic compounds. 2-NAc-5,6,7,8-TH has also been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and antiviral agents. In addition, this compound has been used in the development of novel drug delivery systems, such as liposomes, nanospheres, and nanoparticles.

Scientific Research Applications

2-NAc-5,6,7,8-TH is a useful compound for a variety of scientific research applications. This compound has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, peptides, and polymers. In addition, this compound has been used in the development of novel drug delivery systems, such as liposomes, nanospheres, and nanoparticles. Furthermore, this compound has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and antiviral agents.

Mechanism of Action

The mechanism of action of 2-NAc-5,6,7,8-TH is not well understood. However, it is believed that this compound acts by forming covalent bonds with other molecules, such as proteins, peptides, and nucleic acids. These covalent bonds can then be used to facilitate the synthesis of a variety of organic compounds, as well as to deliver drugs to their target sites.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-NAc-5,6,7,8-TH are not yet fully understood. However, it has been suggested that this compound may act as an antioxidant and anti-inflammatory agent. In addition, it has been suggested that this compound may act as an inhibitor of protein kinases, which are enzymes involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

2-NAc-5,6,7,8-TH has a number of advantages for lab experiments. This compound is relatively inexpensive and can be easily synthesized in the laboratory. In addition, this compound is stable and can be stored for extended periods of time without significant degradation. Furthermore, this compound is soluble in a variety of organic solvents, making it suitable for a variety of laboratory applications.
However, there are some limitations associated with the use of this compound in laboratory experiments. This compound is toxic and should be handled with caution. In addition, this compound can react with other compounds, and should be used with care to avoid unwanted side reactions.

Future Directions

There are a number of potential future directions for the use of 2-NAc-5,6,7,8-TH. This compound could be used to develop novel drug delivery systems, such as liposomes, nanospheres, and nanoparticles. In addition, this compound could be used to develop new anti-inflammatory agents, antifungal agents, and antiviral agents. Furthermore, this compound could be used to develop new peptides and polymers for a variety of applications. Finally, this compound could be used to develop new enzyme inhibitors for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-NAc-5,6,7,8-TH can be achieved by the reaction of naphthalene-2-carboxylic acid with thionyl chloride in the presence of a suitable base, such as triethylamine. The reaction proceeds in two steps, with the first step resulting in the formation of 2-naphthoic anhydride, which is then reacted with thionyl chloride to form 2-NAc-5,6,7,8-TH. This reaction can be carried out at room temperature and does not require the use of any special equipment or reagents.

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREILWXKMMORGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156605
Record name 2-Naphthaleneacetamide, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13053-00-4
Record name 2-Naphthaleneacetamide, 5,6,7,8-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013053004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthaleneacetamide, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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